2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Description
This compound features a tetrahydropyridinone core substituted with a 1,3-benzodioxole group, a cyano moiety, and a sulfanyl-acetamide linkage terminating in a 4-bromophenyl group. Its structural elucidation likely employs techniques such as NMR spectroscopy (as demonstrated in for related compounds) and X-ray crystallography refined via programs like SHELXL . The benzodioxole and bromophenyl groups contribute to its lipophilicity, while the cyano and sulfanyl groups may influence electronic properties and reactivity.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O4S/c22-13-2-4-14(5-3-13)24-20(27)10-30-21-16(9-23)15(8-19(26)25-21)12-1-6-17-18(7-12)29-11-28-17/h1-7,15H,8,10-11H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKFAGYILQKZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. This is followed by the introduction of the cyano group and the formation of the tetrahydropyridine ring. The final step involves the attachment of the bromophenylacetamide moiety. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ketone group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
Key Observations:
Core Heterocycles: The target compound’s tetrahydropyridinone core differs from the hexahydrobenzothienopyrimidin () and indole-pyridine systems (), which may alter conformational flexibility and binding interactions.
Substituent Effects: The bromophenyl group in the target compound increases molecular weight (vs. Benzodioxole (methylenedioxy) is a common pharmacophore in bioactive molecules, often associated with receptor binding due to its electron-rich aromatic system.
Functional Group Implications: The cyano group in the target compound may act as a hydrogen-bond acceptor, unlike the carboxylic acid in 956958-57-9 (), which introduces acidity and solubility variability.
Biological Activity
The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a diverse array of functional groups, including a benzodioxole ring and a cyano group, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Benzodioxole Ring: Associated with various biological activities including anticancer properties.
- Cyano Group: Known for its role in enhancing the reactivity of compounds.
- Tetrahydropyridine Moiety: Implicated in neuropharmacological effects.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets such as enzymes and receptors. The benzodioxole and tetrahydropyridine components are particularly noted for their interactions with biological macromolecules, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study evaluated several benzodioxole-based thiosemicarbazone derivatives against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards normal mouse embryonic fibroblast cells (NIH/3T3) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | A549 Cell Viability (%) | C6 Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|---|
| Control | 94.3 | 83.9 | 3.1 |
| Compound 5 | 81.8 | 60.2 | 25.0 |
| Cisplatin | 60.5 | 69.0 | 32.4 |
This table illustrates the viability percentages of cancer cells treated with various compounds, indicating that Compound 5 had a notable effect on reducing cell viability in both cancer cell lines.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated to understand the correlation between anticancer activity and cholinesterase inhibition. The results showed no significant inhibitory activity against these enzymes, suggesting that the anticancer effects are independent of cholinesterase modulation .
Pharmacological Applications
Given its structural complexity and biological activity, this compound may serve multiple pharmacological purposes:
- Anticancer Agent: Potential use in cancer therapy due to its cytotoxic effects on tumor cells.
- Neuropharmacological Applications: The tetrahydropyridine structure may contribute to neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
